2-(Dichloromethyl)benzoyl chloride
Overview
Description
2-(Dichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dichloromethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dichloromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzoic acid to form 2-(dichloromethyl)benzoic acid, which is then converted to this compound using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of anhydrous conditions and catalysts to optimize yield and purity. For example, the reaction of 2-methylbenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride can produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(dichloromethyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 2-(dichloromethyl)benzyl alcohol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Pentachloride (PCl5): Another reagent for converting carboxylic acids to acyl chlorides.
Iron(III) Chloride (FeCl3): Used as a catalyst in chlorination reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
2-(Dichloromethyl)benzoic Acid: Formed through hydrolysis.
2-(Dichloromethyl)benzyl Alcohol: Formed through reduction
Scientific Research Applications
2-(Dichloromethyl)benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in the derivatization of biological samples, it reacts with amines to form stable amide bonds, facilitating the analysis of small molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a similar reactivity profile.
2-Chlorobenzoyl Chloride: Another derivative with a single chlorine substitution on the benzene ring.
3-(Dichloromethyl)benzoyl Chloride: A positional isomer with the dichloromethyl group at the meta position .
Uniqueness
2-(Dichloromethyl)benzoyl chloride is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it valuable in specific synthetic applications where the dichloromethyl functionality is required .
Properties
IUPAC Name |
2-(dichloromethyl)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFJTAUOKYKKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999609 | |
Record name | 2-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78273-62-8 | |
Record name | 2-(Dichloromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78273-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dichloromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078273628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dichloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20999609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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